Esmolol hydrochloride

概要

説明

エスモロール塩酸塩は、心臓選択性ベータ遮断薬であり、手術中頻脈や高血圧を含む様々なタイプの頻脈の心拍数と心室拍数の短期管理に一般的に使用されます . これは、Breviblocという商品名で販売されており、急速な発現と短時間の作用で知られています . エスモロール塩酸塩は、心臓のベータアドレナリン受容体を遮断することで働き、心臓の収縮力と速度を低下させます .

2. 製法

合成経路と反応条件: エスモロール塩酸塩の合成には、いくつかのステップが含まれます。一般的な方法の1つは、パラジウム触媒とホスフィン配位子存在下でのp-ブロモフェノールとアクリル酸メチルの反応による3-(4-ヒドロキシフェニル)メチルアクリレートの生成です。 この中間体は、パラジウム-炭素触媒存在下で水素化され、4-ヒドロキシメチルフェニルプロピオン酸が得られます .

工業的生産方法: エスモロール塩酸塩の工業的生産は、通常、同じ合成経路を使用しますが、より大規模に行われます。このプロセスは、効率性、費用対効果、安全性のために最適化されています。 反応ステップは、最終製品の高収率と純度を確保するために注意深く制御されます .

3. 化学反応解析

反応の種類: エスモロール塩酸塩は、赤血球の細胞質に見られるエステラーゼによって触媒される、そのエステル結合の急速な加水分解を受けます . この加水分解により、遊離酸とメタノールが生成されます .

一般的な試薬と条件: 加水分解反応は、通常、生理学的条件下で起こり、エステラーゼが触媒として作用します。 この反応には、追加の試薬は必要ありません .

生成される主要な生成物: 加水分解反応の主要な生成物は、遊離酸とメタノールです .

4. 科学研究への応用

エスモロール塩酸塩は、幅広い科学研究への応用があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of esmolol hydrochloride involves several steps. One common method includes the reaction of p-bromophenol with methyl acrylate in the presence of a palladium catalyst and a phosphine ligand to generate 3-(4-hydroxyphenyl) methyl acrylate. This intermediate is then hydrogenated in the presence of a palladium-carbon catalyst to obtain 4-hydroxy methyl phenylpropionate .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The reaction steps are carefully controlled to ensure high yield and purity of the final product .

化学反応の分析

Hydrolysis Reaction

Esmolol hydrochloride undergoes rapid hydrolysis, which is a crucial reaction for its pharmacological activity. This hydrolysis is catalyzed by esterases present in the cytosol of red blood cells, leading to the formation of an acid metabolite and methanol. The reaction can be summarized as follows:

The free acid metabolite has significantly reduced activity (approximately 1/1500th that of esmolol) and is primarily excreted through urine .

Inhibition of Aldose Reductase

Recent studies have demonstrated that this compound also exhibits inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The inhibition mechanism involves the competitive blocking of the enzyme, reducing the conversion of glucose to sorbitol. The estimated IC50 value for this inhibition is around 150 µM, indicating a significant potential for therapeutic applications in diabetic patients .

Advanced Glycation End Products (AGEs) Formation

This compound has been shown to inhibit the formation of advanced glycation end products, which are harmful compounds formed when proteins or lipids become glycated as a result of exposure to sugars. In vitro studies indicated that at a concentration of 1 mM, esmolol significantly reduced AGE formation compared to control groups, suggesting its potential role as an anti-glycation agent .

Comparative Efficacy

The efficacy of these prodrugs was evaluated in animal models, demonstrating significantly greater reductions in blood pressure compared to this compound itself. This suggests that esterification can be an effective strategy for enhancing the pharmacokinetic properties of esmolol .

Stability Profile

This compound is stable under normal handling and storage conditions but can react with strong acids and bases, leading to potential hazardous reactions . It is crucial to avoid mixing it with incompatible substances during preparation.

Toxicological Considerations

科学的研究の応用

FDA-Approved Indications

Esmolol has received FDA approval for several critical conditions:

- Supraventricular Tachycardia : Effective in controlling heart rates during episodes of supraventricular tachycardia, atrial fibrillation, and atrial flutter.

- Hypertension During Surgery : Used to manage perioperative hypertension and tachycardia, allowing for stable hemodynamic control during surgical procedures.

- Sinus Tachycardia : Provides rapid intervention in cases of noncompensatory sinus tachycardia, especially in acute coronary syndrome scenarios .

Off-Label Uses

Beyond its approved applications, esmolol is utilized in several off-label contexts:

- Aortic Dissection : Helps manage heart rate and blood pressure during acute episodes.

- Acute Coronary Syndrome : Assists in rate control for patients experiencing myocardial ischemia.

- Thyrotoxicosis : Used to mitigate symptoms associated with hyperthyroid crises.

- Electroconvulsive Therapy : Reduces catecholamine release during procedures .

Case Study 1: Management of Refractory Ventricular Fibrillation

In a recent study, esmolol was administered to patients experiencing refractory ventricular fibrillation in prehospital settings. The results indicated improved survival rates when esmolol was used as part of the resuscitation protocol .

Case Study 2: Topical Application for Diabetic Foot Ulcers

A phase 1/2 clinical trial evaluated a topical formulation of esmolol for diabetic foot ulcers. The study demonstrated a significant reduction in ulcer area with 60.3% achieving target closure compared to 41.7% in the standard care group. This suggests potential for esmolol beyond intravenous use, offering a novel treatment modality .

Pharmacological Properties

| Property | Details |

|---|---|

| Mechanism of Action | Beta-1 adrenergic receptor blockade |

| Half-Life | Approximately 9 minutes |

| Metabolism | Rapid hydrolysis by plasma esterases |

| Common Adverse Effects | Hypotension, phlebitis |

Esmolol's rapid metabolism allows for quick titration and cessation of effects, which is particularly advantageous in critical care settings where patient conditions can change rapidly .

Monitoring and Safety Considerations

Monitoring vital signs is crucial when administering esmolol. Adverse effects such as hypotension can occur but are generally manageable through careful dosage adjustments. Serious adverse events related to esmolol are rare when used appropriately .

作用機序

エスモロール塩酸塩は、心臓のベータアドレナリン受容体を遮断することで働き、心臓の収縮力と速度を低下させます . これは、2つの天然に存在する物質であるエピネフリンとノルエピネフリンの作用を阻害します . この遮断により、心拍数と血圧が低下し、頻脈と高血圧の管理に有効となります .

類似化合物:

メトプロロール: 高血圧と頻脈の治療に使用される別のベータ遮断薬です。

エスモロール塩酸塩の独自性: エスモロール塩酸塩は、急速な発現と短時間の作用により、急性期の心拍数と血圧の短期管理に理想的な薬剤となっています . 赤血球のエステラーゼによる急速な加水分解により、その効果は迅速に可逆的になり、薬理作用を高度に制御できます .

類似化合物との比較

Metoprolol: Another beta-adrenergic blocker used for the treatment of hypertension and tachycardia.

Atenolol: A beta-adrenergic blocker with similar uses but a longer half-life compared to esmolol hydrochloride.

Propranolol: A non-selective beta-adrenergic blocker used for various cardiovascular conditions.

Uniqueness of this compound: this compound is unique due to its rapid onset and short duration of action, making it ideal for short-term control of heart rate and blood pressure in acute settings . Its rapid hydrolysis by esterases in red blood cells ensures that its effects are quickly reversible, providing a high level of control over its pharmacological action .

生物活性

Esmolol hydrochloride is a short-acting, beta-1 selective adrenergic receptor blocker primarily used in the management of supraventricular tachycardia and other cardiac conditions. Recent research has expanded its applications, particularly in wound healing and diabetic foot ulcers (DFUs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and clinical findings.

Esmolol exhibits several biological activities that contribute to its therapeutic effects:

- Beta-1 Adrenergic Receptor Blockade : As a selective beta-blocker, esmolol reduces heart rate and myocardial contractility, making it effective for acute cardiac conditions.

- Inhibition of Aldose Reductase : Esmolol has been shown to inhibit the enzyme aldose reductase, which plays a crucial role in the formation of sorbitol from glucose. This inhibition can help mitigate complications associated with diabetes, such as neuropathy and retinopathy .

- Promotion of Wound Healing : Recent studies indicate that esmolol enhances the migration of key cell types involved in wound healing, including fibroblasts, endothelial cells, and keratinocytes. This effect is particularly significant under high-glucose conditions that typically impair healing .

Inhibition of Sorbitol Formation

In vitro studies have demonstrated that esmolol significantly inhibits sorbitol formation in erythrocytes. A study reported a 59% reduction in sorbitol levels when erythrocytes were treated with esmolol compared to control groups under high glucose conditions. The concentration-dependent effects were observed at various doses ranging from 0.01 to 1,000 µM .

Scratch Assay for Cell Migration

The scratch assay method was employed to evaluate the migration capabilities of human fibroblasts and keratinocytes in the presence of esmolol. Results indicated that esmolol at concentrations of 1 and 10 µM significantly enhanced cell migration compared to untreated controls. This suggests a potential role for esmolol in improving wound healing processes .

Diabetic Foot Ulcers (DFUs)

A multicenter, randomized double-blind clinical trial investigated the efficacy of topical this compound (14% gel) combined with standard care for treating DFUs. Key findings include:

- Wound Closure Rates : The study found that 60.3% of participants receiving esmolol achieved target ulcer closure within 12 weeks compared to 41.7% in the control group (odds ratio [OR], 2.13; P = .03). By week 24, closure rates improved to 77.2% for the esmolol group versus 55.6% for controls (OR, 2.71; P = .01) .

- Safety Profile : Treatment-emergent adverse events were reported in 18.8% of participants; however, most events were not attributable to the study drug .

Summary Table of Findings

| Study Aspect | Findings |

|---|---|

| Sorbitol Inhibition | 59% reduction in erythrocytes at high glucose levels |

| Cell Migration | Significant enhancement at concentrations of 1 and 10 µM |

| DFU Closure Rate (12 weeks) | 60.3% (esmolol) vs. 41.7% (control) |

| DFU Closure Rate (24 weeks) | 77.2% (esmolol) vs. 55.6% (control) |

| Adverse Events | 18.8% reported; most non-drug related |

特性

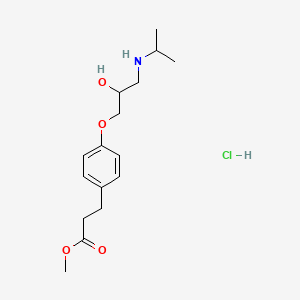

IUPAC Name |

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81147-92-4 (Parent) | |

| Record name | Esmolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081161173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049003 | |

| Record name | Esmolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Esmolol selectively inhibits response to adrenergic stimuli by competitively blocking cardiac B1-adrenergic receptors, while having little effect on the B2-adrenergic receptors of bronchial and vascular smooth muscle. At high doses (e.g., greater than 300 ug/kg per minute), this selectivity of esmolol for B1-adrenergic receptors usually diminishes, and the drug will competitively inhibit B1-and B2-adrenergic receptors., By inhibiting myocardial beta1-adrenergic receptors, esmolol produces negative chronotropic and inotropic activity. Through its myocardial B1-adrenergic blocking action, esmolol decreases resting and exercise-induced heart rate, reflex orthostatic tachycardia, myocardial contractility, rate of left ventricular pressure rise (dp/dt), right ventricular contractility, and cardiac index., The decrease in myocardial contractility, arterial pressure, and heart rate produced by esmolol can lead to a reduction in myocardial oxygen consumption, which may account for the effectiveness of the drug in myocardial ischemia. | |

| Record name | ESMOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or off-white crystalline powder, Crystals from methanol-ether | |

CAS No. |

81161-17-3 | |

| Record name | Esmolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81161-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esmolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081161173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esmolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Esmolol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESMOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05260LC8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESMOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85-86 °C | |

| Record name | ESMOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。